N'-(2-Hydroxy-3H-indol-3-ylidene)acetohydrazide
Description
N'-(2-Hydroxy-3H-indol-3-ylidene)acetohydrazide is a hydrazide derivative featuring an indole core substituted with hydroxyl and oxo groups. The compound’s structure includes a hydrazone linkage (-NH-N=C-) connecting the indole moiety to an acetohydrazide group. The synthesis typically involves condensation reactions, such as the reaction of isatin derivatives with cyanoacetohydrazide under reflux conditions in 1,4-dioxane . Structural characterization relies on spectral techniques (IR, $^1$H/$^{13}$C NMR) and elemental analysis .
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C10H9N3O2/c1-6(14)12-13-9-7-4-2-3-5-8(7)11-10(9)15/h2-5,11,15H,1H3 |
InChI Key |
GVNQYBXRMUWUJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=NC1=C(NC2=CC=CC=C21)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Hydroxy-3H-indol-3-ylidene)acetohydrazide typically involves the reaction of 2-hydroxyindole-3-carbaldehyde with acetohydrazide under reflux conditions . The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, cleaving the hydrazide bond.
-
Acidic hydrolysis : Yields indole-3-carbaldehyde and acetic hydrazide derivatives.
-
Basic hydrolysis : Generates 2-hydroxyindole and substituted hydrazine intermediates.
Table 1: Hydrolysis Conditions and Products
| Condition | Reagent | Temperature | Primary Products |
|---|---|---|---|
| Acidic (pH <3) | HCl (1M) | 80°C | Indole-3-carbaldehyde, acetohydrazide |
| Basic (pH >10) | NaOH (1M) | 60°C | 2-Hydroxyindole, hydrazine derivatives |
Condensation and Cyclization Reactions
The hydrazide moiety participates in condensation with carbonyl compounds, forming heterocyclic systems.
Key Reactions:
-
Reaction with α-chloroacetone : Forms 4-methyl-3-phenylthiazole derivatives via cyclization .
-
Cyclization with succinic anhydride : Produces oxadiazole-indole hybrids (e.g., compounds 49–63 in Scheme 1) .
Table 2: Cyclization Reactions and Yields
| Reagent | Catalyst | Product Class | Yield (%) | Source |
|---|---|---|---|---|
| α-Chloroacetone | None | Thiazole derivatives | 65–75 | |
| Succinic anhydride | POCl₃ | Oxadiazole-indoles | 40–80 | |
| Phenacyl bromide | Ethanol, Δ | Diphenylthiazoles | 70–78 |
Substitution and Functionalization Reactions
The indole and hydrazide groups allow regioselective substitutions:
Indole Ring Modifications
-
N-methylation : Using methyl iodide under basic conditions introduces a methyl group at the indole nitrogen .
-
Electrophilic substitution : Bromination or nitration occurs at the indole C5 position .
Hydrazide Functionalization
-
Arylidene formation : Reacts with benzaldehyde derivatives to yield (E)- or (Z)-hydrazones (e.g., compounds 4f–p ) .
-
Tetrazole incorporation : Substitution with 5-phenyltetrazole enhances bioactivity (e.g., CID 867859) .
Table 3: Substitution Reactions
Biological Activity and Reaction-Dependent Efficacy
Derivatives synthesized via these reactions show notable bioactivity:
Scientific Research Applications
Anticancer Activity
N'-(2-Hydroxy-3H-indol-3-ylidene)acetohydrazide has been evaluated for its cytotoxic effects against various cancer cell lines. Studies indicate that derivatives of this compound exhibit significant cytotoxicity against colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) cell lines. For example, certain derivatives were found to activate procaspase-3, leading to increased apoptosis in cancer cells, demonstrating their potential as effective anticancer agents .
Inhibition of Kinases
Research has identified N'-(2-Hydroxy-3H-indol-3-ylidene)acetohydrazide derivatives as moderate inhibitors of c-Met kinase, which is implicated in various cancers and other diseases. Structure-activity relationship studies have shown that modifications to the indole scaffold can enhance inhibitory potency, making these compounds promising candidates for further development in targeted cancer therapies .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vivo studies have shown that certain derivatives can reduce inflammation markers, suggesting a potential role in treating inflammatory diseases . The mechanism likely involves modulation of inflammatory pathways through interaction with specific biological targets.
Case Study 1: Anticancer Evaluation
A series of new acetohydrazides incorporating both 2-oxoindoline and 4-oxoquinazoline scaffolds were synthesized and evaluated for their anticancer properties. Notably, one compound demonstrated a five-fold increase in caspase-3 activity in U937 human lymphoma cells compared to controls, indicating strong pro-apoptotic effects .
Case Study 2: Kinase Inhibition
A study focused on the binding affinity of N'-(2-Hydroxy-3H-indol-3-ylidene)acetohydrazide derivatives to c-Met kinase revealed two compounds with IC50 values of 1.3 µM and 2.2 µM, highlighting their potential as therapeutic agents in cancers driven by this kinase .
Mechanism of Action
The mechanism of action of N’-(2-Hydroxy-3H-indol-3-ylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects . For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-Based Acetohydrazides
N'-(2-Oxoindolin-3-ylidene)acetohydrazide Derivatives
These compounds differ by replacing the hydroxyl group with an oxo group at position 2 of the indole ring. For example, N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide () exhibits potent cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines. The oxo group enhances electrophilicity, improving interactions with biological targets like kinases .
Cyano-N-(2-oxo-1,2-dihydroindol-3-ylidene)acetohydrazide
This derivative incorporates a cyano group (-CN) on the acetohydrazide chain, synthesized via condensation of isatin with cyanoacetohydrazide. The nitrile group increases polarity and hydrogen-bonding capacity, influencing reactivity in heterocyclic synthesis (e.g., spirooxoindoles) .
Coumarin-Linked Acetohydrazides
2-Cyano-N'-(1-(2-oxo-2H-chromen-3-yl)ethylidene)acetohydrazide () replaces the indole core with a coumarin moiety. The coumarin’s conjugated system enhances UV absorption and fluorescence, useful in photodynamic therapy. This compound showed a melting point of 172°C and IR peaks at 1690 cm$^{-1}$ (C=O) and 2230 cm$^{-1}$ (CN) .
Triazole-Thioacetohydrazides
N′-Arylidene-2-(5-aryl-1H-1,2,4-triazol-3-ylthio)acetohydrazides () feature a triazole ring linked via a thioether bond. These compounds, such as 4l (bromo-substituted), demonstrated significant antidepressant activity in murine models, attributed to enhanced lipophilicity and serotonin receptor modulation .
Substituted Benzylidene Acetohydrazides
N’-(4-Dimethylaminobenzylidene)-2-(1-(4-(methylsulfinyl)benzylidene)-5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide (DMFM, ) is a sulindac derivative with anti-inflammatory and antioxidant properties. The dimethylamino group improves solubility, while the sulfinyl moiety enhances redox activity .
Data Tables
Table 1: Physical and Spectral Properties of Selected Acetohydrazides
Research Findings and Trends
- Anticancer Activity : Indole- and coumarin-based acetohydrazides show promise due to their planar structures, enabling DNA intercalation and topoisomerase inhibition. For example, coumarin derivatives in achieved 86% yield in synthesis and demonstrated cytotoxicity via ROS generation .
- Anti-inflammatory Potential: Sulindac acetohydrazide derivatives () reduced TNF-α levels by >55% in vivo, comparable to SB-203580, a p38 MAPK inhibitor .
- Structural-Activity Relationships (SAR) :
- Electron-withdrawing groups (e.g., -CN, -Cl) enhance cytotoxicity but reduce solubility.
- Hydroxyl/oxo groups on indole improve hydrogen bonding with biological targets .
- Bulky aryl substituents (e.g., naphthyl in ) increase lipophilicity, enhancing blood-brain barrier penetration for CNS applications .
Biological Activity
N'-(2-Hydroxy-3H-indol-3-ylidene)acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of N'-(2-Hydroxy-3H-indol-3-ylidene)acetohydrazide typically involves the condensation of 2-hydroxyindole with acetohydrazide. The reaction conditions often include heating in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the hydrazone linkage. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the structural integrity of the synthesized compound.
Antimicrobial Activity
N'-(2-Hydroxy-3H-indol-3-ylidene)acetohydrazide has been evaluated for its antimicrobial properties against various bacterial strains. Studies show that it exhibits significant inhibitory activity against both Gram-positive and Gram-negative bacteria. For instance, a recent study demonstrated that compounds with similar structural features displayed zones of inhibition greater than those of standard antibiotics like Ciprofloxacin .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| N'-(2-Hydroxy-3H-indol-3-ylidene)acetohydrazide | 25 | Staphylococcus aureus |
| Ciprofloxacin | 20 | Staphylococcus aureus |
| Compound X (similar structure) | 27 | E. coli |
Anticancer Activity
Recent investigations into the anticancer properties of N'-(2-Hydroxy-3H-indol-3-ylidene)acetohydrazide indicate promising results, particularly against breast cancer cell lines such as MCF-7. In vitro studies using MTT assays have shown that this compound can induce cytotoxic effects in cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Case Study: Antiproliferative Effects on MCF-7 Cells
In a detailed study, N'-(2-Hydroxy-3H-indol-3-ylidene)acetohydrazide was tested against MCF-7 cells. The results indicated an IC50 value of approximately 9.29 µM, demonstrating significant antiproliferative activity. The compound was also found to downregulate estrogen receptor alpha (ERα), suggesting a potential mechanism for its anticancer effects .
The biological activity of N'-(2-Hydroxy-3H-indol-3-ylidene)acetohydrazide is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The mechanism may involve:
- Enzyme Inhibition : Binding to enzymes critical for bacterial survival or cancer cell proliferation.
- Apoptosis Induction : Triggering apoptotic pathways in cancer cells through the modulation of signaling molecules.
- Antioxidant Properties : Exhibiting antioxidant activity that may protect cells from oxidative stress, thereby enhancing therapeutic efficacy .
Research Findings and Future Directions
The ongoing research into N'-(2-Hydroxy-3H-indol-3-ylidene)acetohydrazide highlights its potential as a lead compound for drug development in both antimicrobial and anticancer therapies. Future studies should focus on:
- In Vivo Studies : Assessing the efficacy and safety profiles in animal models.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.
- Mechanistic Studies : Further elucidating the pathways involved in its biological activities.
Q & A
Basic: What synthetic strategies are employed to prepare N'-(2-Hydroxy-3H-indol-3-ylidene)acetohydrazide and related derivatives?
The synthesis typically involves a multi-step pathway starting from indole-3-acetic acid. For example:
- Esterification : Reacting 2-(1H-indol-3-yl)acetic acid with ethanol and catalytic H₂SO₄ to form ethyl 2-(1H-indol-3-yl)acetate .
- Hydrazide formation : Treating the ester with hydrazine hydrate in methanol to yield 2-(1H-indol-3-yl)acetohydrazide .
- Condensation : Reacting the hydrazide with aldehydes or ketones under basic conditions (e.g., pH 9–10) to form Schiff base derivatives, including the target compound .
Key considerations : Reaction pH, solvent polarity, and temperature influence yield and purity. NMR (¹H, ¹³C), IR, and mass spectrometry are critical for structural validation .
Basic: How is the structural characterization of N'-(2-Hydroxy-3H-indol-3-ylidene)acetohydrazide performed?
Characterization relies on spectroscopic and crystallographic methods:
- ¹H/¹³C NMR : Peaks at δ ~11.5–12.0 ppm (indole NH) and δ ~8.5–9.0 ppm (hydrazone CH=N) confirm the Schiff base linkage .
- IR : Stretching bands at ~1600–1650 cm⁻¹ (C=N) and ~3200–3400 cm⁻¹ (N-H/O-H) are diagnostic .
- X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., O-H∙∙∙O) and planar geometry, as seen in analogous hydrazide derivatives .
Advanced: How do experimental parameters affect the yield and purity of N'-(2-Hydroxy-3H-indol-3-ylidene)acetohydrazide during synthesis?
- pH control : Excess base (e.g., Na₂CO₃) can hydrolyze the hydrazone bond, reducing yield. Optimal pH 9–10 balances reactivity and stability .
- Solvent choice : Methanol or ethanol enhances solubility of intermediates, while chloroform aids in selective extraction .
- Reaction time : Prolonged reflux (>8 hours) may degrade heat-sensitive intermediates, necessitating TLC monitoring .
Advanced: What methodologies are used to analyze metal-chelation properties of N'-(2-Hydroxy-3H-indol-3-ylidene)acetohydrazide?
The ligand forms stable complexes with transition metals (Co²⁺, Ni²⁺, Cu²⁺), analyzed via:
- Molar conductivity : Low conductance values (10–20 Ω⁻¹ cm² mol⁻¹) indicate non-electrolytic, neutral complexes .
- UV-Vis spectroscopy : d-d transitions (e.g., Cu²⁺ at ~600–700 nm) and ligand-to-metal charge transfer bands confirm coordination .
- Magnetic susceptibility : Paramagnetic behavior (e.g., µeff ~1.7–2.2 BM for Cu²⁺) supports octahedral geometry .
Advanced: How can researchers resolve contradictions in bioactivity data for N'-(2-Hydroxy-3H-indol-3-ylidene)acetohydrazide derivatives?
Discrepancies in antimicrobial or enzyme inhibition assays may arise from:
- Structural variations : Substituents on the aryl ring (e.g., electron-withdrawing groups like -NO₂) enhance antibacterial activity (e.g., MIC values <25 µg/mL for 5d vs. >50 µg/mL for 5g) .
- Assay conditions : Variations in bacterial strain susceptibility or solvent polarity (DMSO vs. water) impact solubility and bioactivity .
- Docking validation : Molecular dynamics simulations (e.g., AutoDock Vina) correlate binding affinity (∆G) with experimental IC₅₀ values to verify target specificity .
Advanced: What computational tools are employed to predict the pharmacokinetic properties of N'-(2-Hydroxy-3H-indol-3-ylidene)acetohydrazide?
- ADMET prediction : SwissADME or PreADMET assess logP (~2.5–3.0), bioavailability (Lipinski’s rule compliance), and blood-brain barrier permeability .
- QSAR modeling : CoMFA/CoMSIA analyses relate substituent electronegativity to antimicrobial potency (e.g., R² >0.8 for Gram-negative activity) .
- DFT calculations : HOMO-LUMO gaps (~4–5 eV) predict redox stability and reactive sites for functionalization .
Advanced: How is the crystal structure of N'-(2-Hydroxy-3H-indol-3-ylidene)acetohydrazide determined, and what insights does it provide?
- Single-crystal XRD : Resolves dihedral angles (e.g., ~5.4° between indole and hydrazide planes) and hydrogen-bonding networks (e.g., O-H∙∙∙O) .
- SHELX refinement : SHELXL-2018 refines anisotropic displacement parameters and validates thermal ellipsoid geometry .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H∙∙∙H contacts >50%) to explain packing efficiency .
Advanced: What strategies optimize the enzymatic inhibition activity of N'-(2-Hydroxy-3H-indol-3-ylidene)acetohydrazide derivatives?
- Targeted substitution : Introducing morpholino (IC₅₀ ~10 µM) or chloro groups enhances BioA (biotin synthase) inhibition, critical for Gram-negative pathogens .
- Hybridization : Conjugating with quinazolinone or pyridone moieties improves binding to kinase domains (e.g., EGFR inhibition <10 µM) .
- Prodrug design : Acetylation of hydrazide (-NH₂) increases metabolic stability and oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
